Histone-H2A-(107-122)-Ac-OH Histone-H2A-(107-122)-Ac-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC20736871
InChI:
SMILES:
Molecular Formula: C81H140N20O23
Molecular Weight: 1762.1

Histone-H2A-(107-122)-Ac-OH

CAS No.:

Cat. No.: VC20736871

Molecular Formula: C81H140N20O23

Molecular Weight: 1762.1

* For research use only. Not for human or veterinary use.

Histone-H2A-(107-122)-Ac-OH -

Specification

Molecular Formula C81H140N20O23
Molecular Weight 1762.1

Introduction

Chemical Structure and Properties

Molecular Composition

Histone-H2A-(107-122)-Ac-OH features a specific 16-amino acid sequence: Ac-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH . This peptide has an acetylated N-terminus (the glycine residue), which is significant for its research applications and biological relevance . The compound has a molecular weight of 1762.1 Da and a chemical formula of C81H140N20O23 .

The peptide's structural features reflect its origin from the larger histone H2A protein, with the sequence containing a diverse mix of amino acids including hydrophobic residues (valine, leucine, isoleucine, alanine), polar amino acids (asparagine, glutamine, threonine), basic residues (lysine), and an acidic residue (glutamic acid) at the C-terminus. This composition contributes to the peptide's unique physicochemical properties and reflects its native function within the complete histone H2A protein structure.

The IUPAC name for this compound is N-acetyl-glycyl-DL-valyl-DL-leucyl-DL-prolyl-DL-asparagyl-DL-isoleucyl-DL-glutaminyl-DL-alanyl-DL-valyl-DL-leucyl-DL-leucyl-DL-prolyl-DL-lysyl-DL-lysyl-DL-threonyl-DL-glutamic acid, which comprehensively describes its chemical structure . The peptide's sequence corresponds to residues 107-122 of the native histone H2A protein, a region with functional significance in chromatin organization.

Physical and Chemical Properties

Researchers working with this peptide should note several important handling recommendations. To enhance solubility in water, it is advisable to warm the container to 37°C and use ultrasonic agitation . The peptide demonstrates limited stability in diluted solutions, and manufacturers caution against long-term storage in solution form . For optimal preservation, the compound should be stored at -20°C in solid form, where it remains stable for at least six months . Repeated freeze/thaw cycles should be avoided to maintain the integrity of the peptide structure .

These physical and chemical properties directly influence experimental design and storage protocols in research settings, affecting everything from assay development to long-term study planning. The peptide's defined stability parameters ensure reliable and reproducible results when handled according to these specifications.

Biological Context and Function

Role of Histone H2A in Chromatin

Histone H2A, the parent protein of Histone-H2A-(107-122)-Ac-OH, is one of the five main histone proteins that form the structural foundation of chromatin in eukaryotic cells . These histones serve as the core components around which DNA wraps to form nucleosomes, the fundamental repeating units of chromatin structure . The nucleosome core particle typically contains approximately 146 base pairs of DNA wound around a histone octamer consisting of two copies each of H2A, H2B, H3, and H4.

The structural and functional significance of histone H2A cannot be overstated in cellular biology. It plays a crucial role in maintaining the shape and integrity of nucleosomes, with each chromatin molecule incorporating at least one of each core histone per 100 base pairs of DNA . Through this DNA packaging function, H2A exerts considerable influence over gene expression patterns, as the accessibility of DNA to transcription machinery depends largely on chromatin conformation .

Histone H2A undergoes various post-translational modifications that affect chromatin dynamics and gene regulation. These modifications, including acetylation, methylation, phosphorylation, and ubiquitination, create a complex "histone code" that influences DNA accessibility and transcriptional activity. The study of these modifications and their effects is central to understanding epigenetic regulation of gene expression.

Specific Functions of the 107-122 Region

The cellular localization of histone H2A activity, including the 107-122 region, is primarily within the cell nucleus where DNA packaging occurs. The transportation of H2A into the nucleus requires specific carrier proteins such as karyopherin and importin . Recent research has further identified nucleosome assembly protein 1 as an important transporter that facilitates the nuclear import of H2A, enabling it to perform its DNA wrapping function .

These transportation mechanisms ensure that newly synthesized histone H2A proteins reach their destination in the nucleus, where they can be incorporated into nucleosomes during DNA replication or replace existing histones during chromatin remodeling processes. The proper regulation of these processes is essential for maintaining genomic stability and appropriate gene expression patterns.

Research Applications

Cancer Biology Research

Histone-H2A-(107-122)-Ac-OH has emerged as a valuable tool in cancer biology research, where it is utilized to investigate the connections between histone modifications, chromatin structure, and oncogenesis . Cancer cells frequently display aberrant patterns of histone modifications, which can disrupt normal gene expression and contribute to malignant transformation and tumor progression.

Researchers employ Histone-H2A-(107-122)-Ac-OH to study how alterations in histone H2A and its modifications influence cancer development and response to therapy . These investigations contribute to our understanding of epigenetic dysregulation in cancer and may inform the development of novel therapeutic approaches targeting histone-modifying enzymes or chromatin remodeling complexes.

The peptide serves as a useful substrate in biochemical assays to assess the activity of enzymes that modify histones, such as acetyltransferases, deacetylases, methyltransferases, and kinases. By monitoring how these enzymes interact with defined histone peptides like Histone-H2A-(107-122)-Ac-OH, researchers can identify potential therapeutic targets and develop inhibitors that may restore normal histone modification patterns in cancer cells.

Epigenetic Studies

Beyond cancer research, Histone-H2A-(107-122)-Ac-OH plays a significant role in broader epigenetic studies focusing on how histone modifications regulate gene expression without altering DNA sequences. The peptide serves as an important tool for investigating the mechanisms of histone-mediated gene regulation and chromatin dynamics.

In epigenetic research, Histone-H2A-(107-122)-Ac-OH can be used as a substrate or competitive inhibitor in enzymatic assays to characterize the specificity and activity of histone-modifying enzymes. It also facilitates binding studies aimed at identifying proteins that interact with this specific region of H2A and understanding how these interactions influence chromatin organization and function.

The peptide's defined sequence and modifications make it valuable for developing antibodies that recognize specific histone modifications, which are essential tools for chromatin immunoprecipitation (ChIP) assays and other techniques used to map histone modifications across the genome. These applications contribute to our understanding of how epigenetic mechanisms regulate diverse biological processes, from development and differentiation to aging and disease.

Data Tables and Specifications

Physical and Chemical Properties Table

The following table summarizes the key physical and chemical properties of Histone-H2A-(107-122)-Ac-OH, providing a comprehensive reference for researchers working with this compound:

PropertyValueReference
SequenceAc-Gly-Val-Leu-Pro-Asn-Ile-Gln-Ala-Val-Leu-Leu-Pro-Lys-Lys-Thr-Glu-OH
Molecular Weight1762.1 Da
Chemical FormulaC81H140N20O23
IUPAC NameN-acetyl-glycyl-DL-valyl-DL-leucyl-DL-prolyl-DL-asparagyl-DL-isoleucyl-DL-glutaminyl-DL-alanyl-DL-valyl-DL-leucyl-DL-leucyl-DL-prolyl-DL-lysyl-DL-lysyl-DL-threonyl-DL-glutamic acid
Purity≥97% by HPLC
Target PathwayCancer Biology
Storage Recommendation-20°C, avoid freeze/thaw cycles
StabilityAt least 6 months at -20°C
Amino Acids107-122 of Histone H2A

This comprehensive data compilation provides researchers with essential information needed for experimental planning, material handling, and result interpretation. The high level of detail reflects the precision required in modern biochemical and molecular biology research involving defined peptide sequences.

SolventSolubilityNotesReference
DMSO≥176.2 mg/mlPreferred solvent for stock solutions
EthanolInsolubleNot recommended
Water≥23.3 mg/mlEnhanced by warming to 37°C and ultrasonic agitation

For researchers preparing stock solutions of Histone-H2A-(107-122)-Ac-OH, the following table provides guidance on solvent volumes required to achieve specific concentrations with different amounts of the peptide:

Desired ConcentrationAmount of Solvent for Different Masses
1 mg5 mg10 mg
1 mM0.5675 mL2.8375 mL5.6750 mL
5 mM0.1135 mL0.5675 mL1.1350 mL
10 mM0.0568 mL0.2838 mL0.5675 mL

Table derived from

These detailed solubility and preparation guidelines ensure that researchers can work effectively with Histone-H2A-(107-122)-Ac-OH, minimizing waste of valuable material while maximizing experimental reproducibility. The specific recommendations for solvent selection, solution preparation, and storage conditions directly contribute to successful research outcomes by maintaining the integrity and activity of the peptide.

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